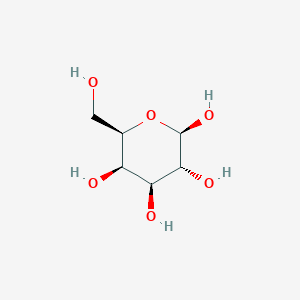

beta-D-galactose

Descripción general

Descripción

β-D-Galactose is a monosaccharide and an aldohexose with the molecular formula C₆H₁₂O₆. It is a critical component of lactose (β-D-Galp-(1→4)-D-Glc), which is hydrolyzed by lactase into β-D-galactose and β-D-glucose . As part of the Leloir pathway, β-D-galactose is converted to α-D-galactose by galactose mutarotase (GALM), a key step preceding phosphorylation by GALK1 and further metabolism to glucose-1-phosphate . This pathway is essential for energy production, glycosylation, and synthesis of complex carbohydrates. β-D-galactose is also found in glycoproteins, glycolipids, and microbial polysaccharides, such as galacto-oligosaccharides (GOS) with β(1→3) and β(1→6) linkages .

Aplicaciones Científicas De Investigación

Role in Disease Diagnosis and Treatment

Beta-D-galactose is crucial in the functioning of β-galactosidase, an enzyme involved in the hydrolysis of glycosidic bonds. Abnormalities in β-galactosidase activity are linked to several diseases, including:

- Ovarian Cancer : β-galactosidase activity is associated with ovarian cancer progression. Fluorescent probes have been developed to detect its expression in cancer cells, aiding in early diagnosis and treatment strategies .

- Senescence : Research indicates that β-galactosidase can be used as a biomarker for cellular senescence. Probes designed to detect this enzyme help differentiate senescent cells from healthy ones .

Drug Delivery Systems

This compound serves as an effective vector for targeted drug delivery. Its unique properties allow for enhanced accumulation of therapeutic agents in specific tissues:

- Liver Targeting : Studies demonstrate that galactose-conjugated nanoparticles can selectively deliver drugs to liver cells expressing galactose receptors. This method improves the therapeutic efficacy of anticancer agents like Maytansine .

- Vaccine Development : Galactose is utilized in the construction of vaccines, enhancing their immunogenicity and effectiveness .

Enzyme-linked Immunosorbent Assays (ELISA)

β-Galactosidase is widely used as a reporter enzyme in ELISAs, facilitating the detection of specific antigens or antibodies. Its ability to catalyze colorimetric reactions makes it invaluable in diagnostic assays .

Imaging Techniques

Fluorescent probes based on β-galactosidase activity are employed in imaging techniques to visualize cellular processes and disease states:

- In Situ Hybridization : The enzyme's activity can be monitored using specific substrates that produce fluorescent signals upon cleavage, allowing researchers to study gene expression and cellular localization .

Summary of Findings

The following table summarizes key applications of this compound across various domains:

Case Study: Ovarian Cancer

A study utilized a biocompatible fluorescent probe (TC-gal) that specifically targets endogenous β-galactosidase in ovarian cancer cells. This approach allowed for the differentiation of cancerous cells from normal cells based on enzymatic activity, showcasing potential for early diagnosis and treatment monitoring .

Case Study: Targeted Drug Delivery

Research demonstrated that PEGylated sulfo-BSA conjugated with galactose significantly improved the accumulation of therapeutic agents in liver parenchymal cells compared to non-targeted approaches. This targeted delivery system showed promise for treating liver diseases associated with reactive oxygen species .

Q & A

Basic Research Questions

Q. What are the key metabolic pathways involving beta-D-galactose in eukaryotic systems, and how can they be experimentally validated?

this compound is metabolized via the Leloir pathway, which involves sequential enzymatic conversions: (1) isomerization by galactose mutarotase (GALM) to alpha-D-galactose, (2) phosphorylation by galactokinase (GALK1), (3) uridylyl transfer by GALT, and (4) epimerization by GALE to produce glucose-1-phosphate. Methodological validation includes:

- Enzyme activity assays (e.g., spectrophotometric monitoring of NADH oxidation in coupled reactions).

- Isotope tracing with -labeled galactose to track metabolic flux .

Q. Which analytical methods are most reliable for quantifying this compound in biological samples?

- Enzyme-coupled assays : this compound can be quantified via beta-galactosidase cleavage followed by colorimetric detection of liberated galactose (e.g., Lactose Assay Kit, which couples galactose to a chromogenic product) .

- Chromatography : HPLC with refractive index detection or derivatization (e.g., using pentaacetate derivatives) for enhanced sensitivity .

Q. How is the structural conformation of this compound determined in polysaccharides or glycoconjugates?

- NMR spectroscopy : Identifies anomeric configurations (e.g., β1→4 linkages in lactose) and sulfation patterns (e.g., in carrageenans) .

- X-ray crystallography : Resolves 3D atomic arrangements in enzyme-substrate complexes (e.g., galactose mutarotase) .

Q. What role does galactose mutarotase (GALM) play in this compound metabolism?

GALM catalyzes the interconversion of this compound and alpha-D-galactose, maintaining equilibrium for downstream metabolic steps. Experimental approaches include:

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate this compound as a ligand for ricin inhibition?

- Protocol : Use software like AutoDock Vina to simulate binding between this compound and ricin's active site (e.g., RIC_END).

- Key metrics : Binding energy (ΔG ≤ -5 kcal/mol suggests viability), hydrogen bonding patterns, and comparison with known inhibitors (e.g., baicalin). This compound showed moderate binding (ΔG = -6.2 kcal/mol) but lower efficacy than baicalin derivatives .

Q. How can contradictory data on this compound’s inhibitory efficacy in ricin studies be resolved?

- Comparative analysis : Evaluate binding constants (e.g., this compound K = 12 µM vs. baicalin K = 0.8 µM) and intermolecular energy profiles.

- Structural insights : Analyze docking conformations (Figures 14–16) to identify suboptimal binding geometries .

Q. What synthetic strategies optimize this compound derivatives for enhanced stability or bioactivity?

- Acetylation : this compound pentaacetate improves membrane permeability.

- Glycosylation : Enzymatic synthesis of disaccharides (e.g., lactose) using beta-galactosidase.

- Quality control : NMR and HPLC validate purity (>98%) .

Q. How can metabolic flux analysis elucidate this compound utilization in disease models?

- Isotope labeling : Track -galactose incorporation into glycolysis/TCA intermediates via LC-MS.

- Knockdown studies : Silencing GALM or GALT to assess pathway bottlenecks .

Q. What genetic polymorphisms affect this compound metabolism, and how are they studied?

- GWAS : Link GALM variants (e.g., rs6741892) to altered serotonin transport (measured via DASB-PET imaging).

- Functional assays : Compare mutarotase activity in wild-type vs. mutant cell lines .

Q. Which advanced techniques quantify enzyme kinetics for this compound-processing enzymes?

Comparación Con Compuestos Similares

Structural and Functional Comparison with Related Compounds

Structural Isomers: α-D-Galactose

β-D-galactose and α-D-galactose are anomers differing in the configuration of the hydroxyl group at the C1 position. GALM catalyzes their interconversion, enabling entry into the Leloir pathway . While β-D-galactose predominates in lactose and GOS, α-D-galactose is found in plant-derived raffinose-family oligosaccharides. The equilibrium between these forms in solution complicates metabolic studies, as rapid mutarotation obscures enzymatic deficiencies in GALM-related galactosemia .

Key Structural Differences :

| Property | β-D-Galactose | α-D-Galactose |

|---|---|---|

| C1 Configuration | β (axial) | α (equatorial) |

| Prevalence in Nature | Lactose, GOS | Raffinose, Stachyose |

| Metabolic Role | Leloir pathway | Plant carbohydrate |

Galactose Derivatives: D-Tagatose

D-Tagatose, a ketohexose isomer of D-galactose, is produced enzymatically from β-D-galactose via L-arabinose isomerase (L-AI). Unlike β-D-galactose, it is a low-calorie sweetener with applications in diabetes management.

Oligosaccharides: Galacto-Oligosaccharides (GOS)

β-D-galactose forms the backbone of GOS, but linkage patterns vary significantly. For example:

- Lb-GOS : Produced by lactobacillal β-galactosidase, contains β(1→3) and β(1→6) linkages (e.g., β-D-Galp-(1→6)-D-Glc) .

- Commercial GOS : Dominated by β(1→4) linkages (e.g., 4′-galactosyl lactose) .

Functional Implications :

- β(1→6) linkages in Lb-GOS enhance prebiotic activity by selectively fermenting Lactobacillus spp. .

- β(1→4) linkages in commercial GOS may favor Bifidobacterium growth.

Enzymatic and Metabolic Roles

Leloir Pathway vs. Alternative Routes

β-D-galactose is exclusively metabolized via the Leloir pathway, whereas glucose and glucosamine follow glycolysis or hexosamine pathways. Mutations in GALM disrupt galactose metabolism, leading to Type IV galactosemia, characterized by elevated blood galactose but without classical symptoms seen in GALT deficiency .

Enzyme Comparison :

| Enzyme | Substrate | Product | Pathway |

|---|---|---|---|

| GALM | β-D-galactose | α-D-galactose | Leloir |

| Hexokinase | D-glucose | Glucose-6-phosphate | Glycolysis |

| Glucosamine synthase | D-fructose-6-phosphate | Glucosamine-6-phosphate | Hexosamine |

Clinical and Pharmacological Relevance

- Drug Targets : The lacG gene in Streptococcus dysgalactiae encodes 6-phospho-β-galactosidase, which is inhibited by β-D-galactose-6-phosphate. This target is absent in 57% of strains, highlighting specificity compared to conserved targets like gyrB .

GOS Production

β-D-galactose’s linkage diversity enables tailored prebiotics. For example:

- Lb-GOS : 62% disaccharides, 38% trisaccharides with β(1→6) bonds .

- 4′-GOS : >80% trisaccharides with β(1→4) bonds .

Tables and figures referenced are synthesized from the cited evidence to ensure accuracy and reproducibility.

Métodos De Preparación

Chemical Synthesis from Protected Derivatives

Table 1: Chemical Synthesis from Beta-D-Galactose Pentaacetate

Microbial Production via Fermentation

coli Lac Operon Utilization

The lac operon in E. coli regulates the expression of beta-galactosidase, enabling the organism to metabolize lactose into galactose and glucose . Industrial fermentation harnesses this pathway by cultivating E. coli in lactose-rich media. Inducers like isopropyl-beta-D-thiogalactoside (IPTG) are often added to maximize enzyme production .

Fermentation Process Parameters

-

Carbon Source : Lactose concentrations of 10–50 g/L optimize growth and enzyme activity.

-

Oxygenation : Aerobic conditions enhance biomass yield.

-

Harvesting : Galactose is purified from fermentation broth via ion-exchange chromatography or crystallization.

While scalable, this method requires stringent contamination control and downstream processing to isolate galactose from metabolic byproducts .

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic Hydrolysis | >95 | High | High | Moderate |

| Chemical Synthesis | 70–90 (estimated) | Very High | Moderate | High |

| Microbial Production | 80–95 | Moderate | Very High | Low |

-

Enzymatic Hydrolysis : Preferred for industrial-scale production due to mild conditions and high yields.

-

Chemical Synthesis : Ideal for high-purity applications but involves toxic reagents (e.g., Lewis acids) .

-

Microbial Production : Cost-effective for bulk quantities but requires specialized fermentation infrastructure .

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FPRJBGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015884 | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-64-2 | |

| Record name | β-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ6K52J67A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.